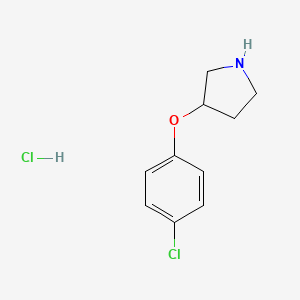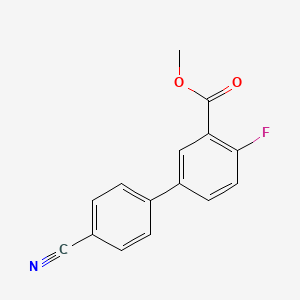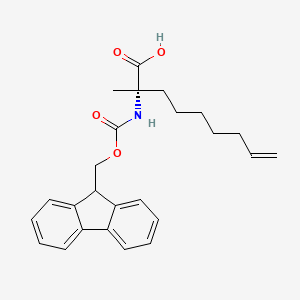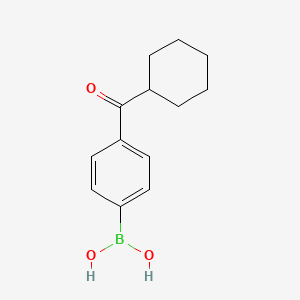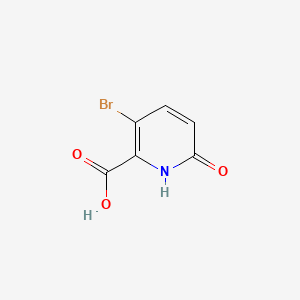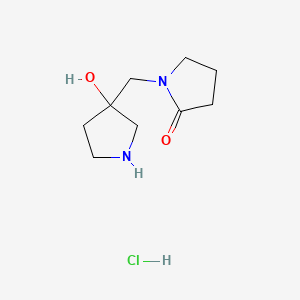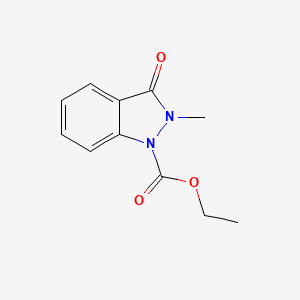
(5-Cyanopyrazin-2-yl)boronsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(5-Cyanopyrazin-2-yl)boronic acid” is a chemical compound with the empirical formula C6H5BN2O2 and a molecular weight of 147.93 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “(5-Cyanopyrazin-2-yl)boronic acid” can be represented by the SMILES string OB(C1=CC=C(C#N)C=N1)O . This indicates that the compound contains a boronic acid group (B(OH)2) attached to a cyanopyrazine ring.Chemical Reactions Analysis
Boronic acids, including “(5-Cyanopyrazin-2-yl)boronic acid”, are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . These interactions are utilized in various sensing applications. Boronic acids are also used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura-Kupplung
(5-Cyanopyrazin-2-yl)boronsäure kann als Borreagens in der Suzuki–Miyaura-Kupplung verwendet werden, einer weit verbreiteten, übergangsmetallkatalysierten Reaktion zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen. Diese Reaktion ist bekannt für ihre milden und funktionsgruppenverträglichen Bedingungen sowie für die Verwendung von relativ stabilen, leicht herzustellenden und umweltfreundlichen Organoborreagenzien .
Sensoranwendungen
Boronsäuren, einschließlich this compound, können in verschiedenen Sensoranwendungen eingesetzt werden. Die Wechselwirkungen von Boronsäuren mit Diolen und starken Lewis-Basen wie Fluorid- oder Cyanidanionen führen zu ihrer Verwendung sowohl in homogenen Assays als auch in heterogener Detektion .
Biologische Markierung
Die Schlüsselwechselwirkung von Boronsäuren mit Diolen ermöglicht ihren Einsatz in verschiedenen Bereichen, einschließlich der biologischen Markierung. Dies kann die Manipulation von Proteinen und die Zellmarkierung umfassen .
Proteinmanipulation
Boronsäuren können mit Proteinen interagieren, was ihre Manipulation ermöglicht. Dies kann besonders nützlich in der biochemischen Forschung und in therapeutischen Anwendungen sein .
Trennungstechnologien
Boronsäuren können in Trennungstechnologien eingesetzt werden. Ihre Fähigkeit, reversible kovalente Bindungen mit Diolen zu bilden, ermöglicht ihren Einsatz bei der Trennung komplexer Gemische
Wirkmechanismus
(1) Target of Action
The primary target of (5-Cyanopyrazin-2-yl)boronic acid is the palladium catalyst in the Suzuki–Miyaura coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
(2) Mode of Action
In the Suzuki–Miyaura coupling reaction, (5-Cyanopyrazin-2-yl)boronic acid interacts with the palladium catalyst in a process known as transmetalation . This process involves the transfer of the boronic acid group from the boron atom to the palladium atom . The palladium atom, which has been oxidized through its donation of electrons to form a new palladium-carbon bond, accepts the boronic acid group .
(3) Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which (5-Cyanopyrazin-2-yl)boronic acid participates, is a key biochemical pathway. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The process results in the formation of new carbon-carbon bonds .
(4) Pharmacokinetics
The pharmacokinetics of (5-Cyanopyrazin-2-yl)boronic acid are largely determined by its stability and reactivity in the Suzuki–Miyaura coupling reaction. The compound is relatively stable, readily prepared, and generally environmentally benign . Its rapid transmetalation with palladium (II) complexes contributes to its bioavailability .
(5) Result of Action
The result of the action of (5-Cyanopyrazin-2-yl)boronic acid in the Suzuki–Miyaura coupling reaction is the formation of new carbon-carbon bonds . This is a crucial step in the synthesis of complex organic compounds .
Zukünftige Richtungen
Boronic acids, including “(5-Cyanopyrazin-2-yl)boronic acid”, are increasingly being used in diverse areas of research . Their interactions with diols and strong Lewis bases have led to their utility in various sensing applications. The exploration of novel chemistries using boron is expected to fuel emergent sciences .
Eigenschaften
IUPAC Name |
(5-cyanopyrazin-2-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BN3O2/c7-1-4-2-9-5(3-8-4)6(10)11/h2-3,10-11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPQTJXMFDGXNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=N1)C#N)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30671262 |
Source


|
| Record name | (5-Cyanopyrazin-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.92 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1310383-12-0 |
Source


|
| Record name | B-(5-Cyano-2-pyrazinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310383-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Cyanopyrazin-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

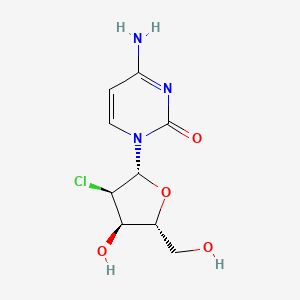
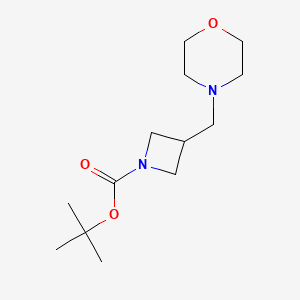
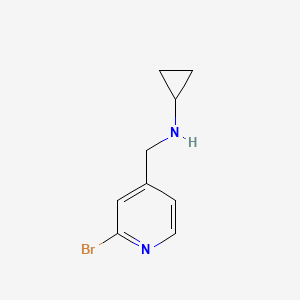
![tert-Butyl 2-bromo-4,5,7,8-tetrahydrothiazolo[5,4-d]azepine-6-carboxylate](/img/structure/B595042.png)

